molecular formula C16H18N2O6S B2619638 N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide CAS No. 93020-31-6

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide

Cat. No. B2619638
CAS RN: 93020-31-6
M. Wt: 366.39
InChI Key: OESXAQGXPBDESE-UHFFFAOYSA-N
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Description

Sulfacetamide is a sulfonamide with antibacterial activity . It’s also known as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide, N-(4-[(4-Aminophenyl)sulfonyl]phenyl)acetamide, NSC 27184, 4-Acetylamino-4’-aminodiphenyl sulfone .


Molecular Structure Analysis

The molecular structure of sulfacetamide is C14H14N2O3S with a molecular weight of 290.338 .


Chemical Reactions Analysis

Sulfacetamide has been used in the corrosion products formed on carbon steel surface in 1.0 mol L−1 HCl solution . It can also be used to cure iron oxide (Fe2O3) layer double hydroxide based epoxy that forms a flame retardant epoxy nanocomposites .


Physical And Chemical Properties Analysis

Sulfacetamide is a solid substance . The exact physical and chemical properties of “N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide” are not available.

Advantages and Limitations for Lab Experiments

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential biomedical applications and has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-fibrotic properties. However, there are some limitations to the use of this compound in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in mechanistic studies.

Future Directions

There are several future directions for the study of N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide. One potential direction is the development of this compound analogs with improved potency and selectivity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Moreover, the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer should be explored. Finally, the mechanism of action of this compound should be further elucidated to facilitate the development of more effective therapeutic strategies.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential biomedical applications. This compound exhibits potent anti-inflammatory, anti-cancer, and anti-fibrotic properties, and its mechanism of action is thought to involve the inhibition of the NF-κB signaling pathway and HDAC activity. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound, including the development of this compound analogs, investigation of its pharmacokinetics and pharmacodynamics, and exploration of its potential use in combination with other drugs.

Synthesis Methods

The synthesis of N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield this compound. The purity and yield of this compound can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential biomedical applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. In cancer research, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, this compound has been shown to reduce fibrosis in animal models of liver and lung fibrosis.

Safety and Hazards

Sulfacetamide is contraindicated for use by patients having known hypersensitivity to sulfonamides, sulfur or any other component of this preparation. It is not to be used by patients with kidney disease .

properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-25(20,21)12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESXAQGXPBDESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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